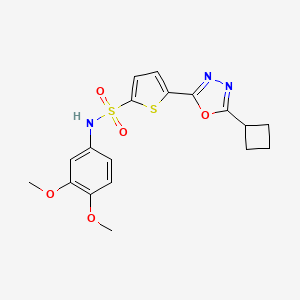![molecular formula C25H22N4O4 B11269536 4-{3-[(3-Methylphenyl)carbamoyl]-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolin-9-yl}benzoic acid](/img/structure/B11269536.png)
4-{3-[(3-Methylphenyl)carbamoyl]-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolin-9-yl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{3-[(3-METHYLPHENYL)CARBAMOYL]-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}BENZOIC ACID is a complex organic compound that belongs to the class of pyrazoloquinazoline derivatives This compound is characterized by its unique structure, which includes a pyrazoloquinazoline core linked to a benzoic acid moiety through a carbamoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(3-METHYLPHENYL)CARBAMOYL]-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}BENZOIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazoloquinazoline core: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the carbamoyl group: This step involves the reaction of the pyrazoloquinazoline intermediate with 3-methylphenyl isocyanate.
Attachment of the benzoic acid moiety: The final step involves the coupling of the carbamoyl-substituted pyrazoloquinazoline with benzoic acid under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-{3-[(3-METHYLPHENYL)CARBAMOYL]-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can yield reduced forms of the pyrazoloquinazoline core.
Substitution: The benzoic acid moiety can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a biochemical probe for studying enzyme interactions.
Medicine: Preliminary studies suggest that it may have therapeutic potential in treating certain diseases, although further research is needed.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-{3-[(3-METHYLPHENYL)CARBAMOYL]-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}BENZOIC ACID involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-{[(3-METHYLPHENYL)CARBAMOYL]METHOXY}BENZOIC ACID: This compound shares a similar structure but differs in the presence of a methoxy group instead of the pyrazoloquinazoline core.
4-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}BENZOIC ACID: Another similar compound with a methyl group instead of the pyrazoloquinazoline core.
Uniqueness
The uniqueness of 4-{3-[(3-METHYLPHENYL)CARBAMOYL]-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}BENZOIC ACID lies in its pyrazoloquinazoline core, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C25H22N4O4 |
|---|---|
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
4-[3-[(3-methylphenyl)carbamoyl]-8-oxo-5,6,7,9-tetrahydro-4H-pyrazolo[5,1-b]quinazolin-9-yl]benzoic acid |
InChI |
InChI=1S/C25H22N4O4/c1-14-4-2-5-17(12-14)27-24(31)18-13-26-29-22(15-8-10-16(11-9-15)25(32)33)21-19(28-23(18)29)6-3-7-20(21)30/h2,4-5,8-13,22,28H,3,6-7H2,1H3,(H,27,31)(H,32,33) |
InChI-Schlüssel |
JWBUTMYMYVNTOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C3NC4=C(C(N3N=C2)C5=CC=C(C=C5)C(=O)O)C(=O)CCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B11269459.png)
![1-(4-Fluorophenyl)-4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine](/img/structure/B11269463.png)
![Ethyl 3-ethyl-5-{[(2-fluorophenyl)methyl]sulfamoyl}-1H-pyrazole-4-carboxylate](/img/structure/B11269472.png)
![4-Ethoxy-2-(4-methylphenyl)-6-[4-(pyridin-2-YL)piperazine-1-carbonyl]quinoline](/img/structure/B11269480.png)
![1-(3-chlorophenyl)-6-(3,4-dimethoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11269484.png)
![1-((2-chlorobenzyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B11269488.png)
![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(methylthio)benzamide](/img/structure/B11269491.png)
![6'-amino-5-bromo-3'-methyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B11269500.png)

![N-(3-methylbutyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B11269518.png)
![3-(4-chlorophenyl)-6-(4-methoxyphenyl)-N-(3-methoxypropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11269526.png)
![5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11269528.png)
![N-(2-methoxybenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B11269532.png)
![N-(2,4-Difluorophenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide](/img/structure/B11269537.png)
